molecular formula C7H9N3O3 B1497595 5-Methoxy-4-methyl-3-nitropyridin-2-amine CAS No. 1003711-16-7

5-Methoxy-4-methyl-3-nitropyridin-2-amine

Cat. No. B1497595
CAS RN: 1003711-16-7
M. Wt: 183.16 g/mol
InChI Key: PWEHVPRCSVBVTK-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-3-nitropyridin-2-amine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and is known for its potent hallucinogenic effects. The chemical structure of 2C-E is similar to other psychedelic drugs like mescaline and LSD.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-3-nitropyridin-2-amine involves the activation of the serotonin 2A receptor, which leads to changes in the activity of neurons in the brain. This activation results in the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the hallucinogenic effects of the drug. The precise mechanism of action of this compound is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include changes in heart rate, blood pressure, and body temperature. It has been found to increase the activity of the sympathetic nervous system, which is responsible for the fight or flight response. This compound has also been shown to increase the levels of cortisol, a stress hormone, in the blood. The drug can cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methoxy-4-methyl-3-nitropyridin-2-amine in lab experiments include its potent hallucinogenic effects and its ability to activate the serotonin 2A receptor. This makes it a useful tool for studying the role of serotonin in regulating brain function and behavior. However, the limitations of using this compound in lab experiments include its potential for abuse and its illegal status in many countries. Researchers must take precautions to ensure that the drug is used safely and ethically in scientific research.

Future Directions

There are several future directions for research on 5-Methoxy-4-methyl-3-nitropyridin-2-amine. One area of interest is the development of new drugs that target the serotonin 2A receptor. These drugs could be used to treat psychiatric disorders such as depression and anxiety. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. This could help to better understand the risks associated with the use of psychedelic drugs. Finally, researchers could investigate the potential therapeutic benefits of this compound in treating addiction and other psychiatric disorders.
Conclusion:
In conclusion, this compound, or this compound, is a potent psychedelic drug that has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. The drug activates the serotonin 2A receptor and has been shown to cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. While there are limitations to using this compound in lab experiments, there are several future directions for research on this drug that could lead to new treatments for psychiatric disorders.

Scientific Research Applications

5-Methoxy-4-methyl-3-nitropyridin-2-amine has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been found to activate the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. This compound has also been used in animal studies to investigate the role of serotonin in regulating mood and behavior.

properties

IUPAC Name

5-methoxy-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4-5(13-2)3-9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEHVPRCSVBVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1OC)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652043
Record name 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003711-16-7
Record name 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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